For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Butyne: Chemical Formula and Molecular Structure
This document provides a comprehensive overview of the chemical formula, molecular structure, and key physicochemical properties of 2-Butyne. It includes detailed structural data, a representative experimental protocol for its synthesis, and visualizations to elucidate its molecular geometry.
Core Chemical Identity
2-Butyne, also known by its IUPAC name But-2-yne, is an alkyne with the chemical formula C₄H₆.[1][2] It is also commonly referred to as dimethylacetylene or crotonylene.[1][3] At standard temperature and pressure, it exists as a colorless, volatile, and pungent liquid.[1][4] 2-Butyne belongs to the group of symmetric alkynes, alongside molecules like 3-hexyne and 4-octyne.[1]
Molecular Structure and Hybridization
The structure of 2-Butyne is defined by a four-carbon backbone featuring a triple bond between the second and third carbon atoms (C2 and C3).[5] The terminal carbon atoms (C1 and C4) are part of methyl groups.[5]
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Hybridization: The two central carbon atoms involved in the triple bond are sp hybridized. This hybridization, resulting from the mixing of one s and one p orbital, leads to two sp hybrid orbitals and two unhybridized p orbitals for each carbon. The terminal methyl carbons are sp³ hybridized.[5][6]
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Bonding: The C≡C triple bond consists of one strong sigma (σ) bond, formed by the head-on overlap of sp orbitals, and two pi (π) bonds, formed by the side-on overlap of the unhybridized p orbitals.[5]
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Geometry: The sp hybridization of the C2 and C3 atoms dictates a linear geometry for the C-C≡C-C core of the molecule.[5][6] Consequently, the bond angles around the C2 and C3 carbons (C1-C2-C3 and C2-C3-C4) are 180°.[6][7] The H-C-C bond angles within the terminal methyl groups are approximately the standard tetrahedral angle of 109.5°, consistent with sp³ hybridization.[7]
Quantitative Physicochemical and Structural Data
The key quantitative properties of 2-Butyne are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | But-2-yne | [2][8] |
| Synonyms | Dimethylacetylene, Crotonylene | [1][2] |
| CAS Number | 503-17-3 | [2][9] |
| Molecular Formula | C₄H₆ | [1][2] |
| Physical Properties | ||
| Molar Mass | 54.0904 g/mol | [1][2] |
| Density | 0.691 g/mL | [1] |
| Melting Point | -32 °C (241 K) | [1] |
| Boiling Point | 27 °C (300 K) | [1] |
| Structural Parameters | ||
| C≡C Bond Length | 1.214 Å | |
| C-C Bond Length | 1.468 Å | |
| C-H Bond Length | 1.116 Å | |
| C-C≡C Bond Angle | 180° | [7] |
| H-C-H Bond Angle | 108.2° | |
| C-C-H Bond Angle | 110.7° | |
| Spectroscopic Data | ||
| IR Spectrum | Key absorptions available via NIST database. | [10] |
| Mass Spectrum | Available via NIST database. | [11] |
Molecular Structure Visualization
The following diagram illustrates the linear geometry of the carbon backbone and the connectivity of the atoms in 2-Butyne.
Experimental Protocols: Synthesis of 2-Butyne
A common and illustrative method for the synthesis of 2-Butyne is the double dehydrohalogenation of a vicinal dihalide, such as 2,3-dibromobutane. This reaction is typically carried out using a strong base.
Reaction Workflow Diagram
Detailed Methodology: Dehydrohalogenation of 2,3-Dibromobutane [12]
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Objective: To synthesize 2-Butyne via the elimination of two equivalents of hydrogen bromide from 2,3-dibromobutane.
-
Reagents:
-
2,3-Dibromobutane
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Sodium amide (NaNH₂) in liquid ammonia (NH₃)
-
-
Procedure:
-
A reaction vessel, typically a three-necked flask equipped with a condenser and a dropping funnel, is cooled to -33 °C (the boiling point of liquid ammonia) in a dry ice/acetone bath.
-
Anhydrous liquid ammonia is condensed into the flask.
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A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of clean sodium metal to generate sodium amide (NaNH₂) in situ. The formation of the amide is often indicated by a color change.
-
A solution of 2,3-dibromobutane in an inert organic solvent (e.g., anhydrous ether) is added dropwise to the stirred sodium amide/liquid ammonia suspension.
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The reaction mixture is stirred at the temperature of liquid ammonia for several hours to ensure the completion of the double elimination reaction.
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The reaction is carefully quenched by the slow addition of a proton source, such as ammonium chloride, to neutralize any excess sodium amide.
-
The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.
-
The remaining residue is worked up by adding water and extracting the organic product with a low-boiling-point organic solvent (e.g., diethyl ether).
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The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by distillation.
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The crude 2-Butyne can be purified by fractional distillation, collecting the fraction that boils at approximately 27 °C.
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This technical guide provides a foundational understanding of 2-Butyne, essential for professionals engaged in chemical research and development. The data and protocols serve as a reliable reference for experimental design and theoretical studies involving this fundamental alkyne.
References
- 1. 2-Butyne - Wikipedia [en.wikipedia.org]
- 2. 2-Butyne [webbook.nist.gov]
- 3. The common name of 2Butyne is A acetylene B methyl class 11 chemistry CBSE [vedantu.com]
- 4. brainly.in [brainly.in]
- 5. Understanding the Structural Formula of 2-Butyne and Its Chemical Properties [tengerchemical.com]
- 6. Butyne Structural Formula & Isomers - Lesson | Study.com [study.com]
- 7. quora.com [quora.com]
- 8. Dimethylacetylene | C4H6 | CID 10419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Butyne [webbook.nist.gov]
- 10. 2-Butyne [webbook.nist.gov]
- 11. 2-Butyne [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
